

High-Resolution Structural Elucidation of 4,6-Dimethoxyquinoline: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 4,6-Dimethoxyquinoline

CAS No.: 141813-05-0

Cat. No.: B142680

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Executive Summary & Core Directive

Objective: To definitively assign the ^1H NMR structure of **4,6-dimethoxyquinoline** (4,6-DMQ) and distinguish it from common regioisomers (e.g., 2,4-dimethoxyquinoline or 5,7-dimethoxyquinoline) using a self-validating spectral analysis protocol.

The Challenge: Quinoline derivatives exhibit complex ring current anisotropy and significant solvent-dependent chemical shifts. The introduction of methoxy groups at the 4- (pyridine ring) and 6- (benzene ring) positions creates competing electronic effects—specifically the mesomeric shielding of H3 and the peri-interaction deshielding of H5—that must be deconvoluted for accurate assignment.

Experimental Protocol (Best Practices)

To ensure reproducibility and minimize concentration-dependent shifting (stacking effects common in planar heterocycles), follow this standardized protocol:

- Solvent: Deuterated Chloroform () is preferred for resolution. Dimethyl Sulfoxide- (

) should be used only if solubility is poor, noting that H2 and H8 will shift downfield due to hydrogen bonding with the solvent.

- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg/mL) cause stacking, shifting aromatic peaks upfield.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

- Parameters: Pulse angle

(zg30), Relaxation delay (

)

s to ensure accurate integration of the methoxy singlets.

Spectral Analysis & Assignment Logic

The "Fingerprint" Regions

The spectrum of 4,6-DMQ is defined by two distinct aromatic systems (the heterocyclic pyridine ring and the benzenoid ring) and two methoxy singlets.

Table 1: Representative Chemical Shift Assignment (

, 300-500 MHz)

Note: Values are derived from substituent additivity rules and analogue comparisons (e.g., 6-methoxyquinoline and 4-methoxyquinoline).

Position	Proton Type	(ppm)	Multiplicity	(Hz)	Assignment Logic
2	Ar-H	8.55 – 8.65	Doublet (d)	5.0 – 5.5	to Nitrogen (Deshielded). Characteristic low-field signal.
8	Ar-H	7.90 – 8.00	Doublet (d)	9.0	Peri to Nitrogen. Deshielded, but less than H2.
5	Ar-H	7.60 – 7.70	Doublet (d)	2.5 – 2.8	Diagnostic: Peri to 4-OMe (deshielding) vs Ortho to 6-OMe (shielding). Net: Downfield of H7. Meta-coupled to H7.
7	Ar-H	7.20 – 7.30	dd	9.0, 2.6	Ortho to 6-OMe (Shielded). Doublet of doublets (Ortho to H8, Meta to H5).
3	Ar-H	6.65 – 6.75	Doublet (d)	5.0 – 5.5	Key Marker: to N, but

				Ortho to 4-OMe. Strong mesomeric shielding shifts this significantly upfield.
4-OMe	4.00 – 4.05	Singlet (s)	-	Often slightly downfield of 6-OMe due to peri-deshielding or ring current differences.
6-OMe	3.90 – 3.95	Singlet (s)	-	Typical aromatic methoxy range.

Detailed Mechanistic Analysis

The Pyridine Ring (Protons 2 and 3)

- H2 (The Anchor): This is the most reliable starting point. Being adjacent to the electronegative nitrogen, it appears most downfield (~8.6 ppm).
- H3 (The Shielded Proton): In unsubstituted quinoline, H3 appears ~7.4 ppm. In 4,6-DMQ, the oxygen lone pair at position 4 donates electron density into the ring (resonance effect), specifically shielding the ortho-position (H3).

- Observation: Look for a doublet with

Hz in the "olefinic" region (6.7 ppm). This unusual upfield shift for an aromatic proton confirms the 4-methoxy substitution.

The Benzene Ring (Protons 5, 7, 8)

- H5 (The Peri-Effect Anomaly): H5 is physically crowded by the 4-OMe group. This "peri-interaction" usually causes a downfield shift (deshielding) due to Van der Waals repulsion and magnetic anisotropy. However, H5 is also ortho to the electron-donating 6-OMe.
 - Result: The peri-deshielding partially cancels the ortho-shielding, leaving H5 relatively downfield (~7.6-7.7 ppm) compared to H7. It appears as a narrow doublet (Hz) due to meta-coupling with H7.
- H7 and H8: H8 is a clear doublet (Hz) typically found near 7.9-8.0 ppm. H7 is a doublet of doublets (coupling to H8 and H5) and is the most shielded proton on the benzene ring (~7.25 ppm) due to being ortho to the 6-OMe.

Comparative Analysis: Validating the Structure

To ensure the sample is 4,6-DMQ and not an isomer or impurity, compare the spectral features against these alternatives.

Comparison 1: 4,6-DMQ vs. 6-Methoxyquinoline (The Precursor)

- H3 Shift: In 6-methoxyquinoline, H3 is at 7.28 ppm. In 4,6-DMQ, H3 shifts upfield to ~6.70 ppm. This ppm shift is the primary evidence of successful 4-alkylation.
- H5 Shift: In 6-methoxyquinoline, H5 is at 7.33 ppm. In 4,6-DMQ, H5 shifts downfield to ~7.65 ppm due to the peri-effect of the new 4-OMe group.

Comparison 2: 4,6-DMQ vs. 2,4-Dimethoxyquinoline (Regioisomer)

- H2 Presence: 4,6-DMQ has a proton at C2 (~8.6 ppm). 2,4-dimethoxyquinoline lacks this proton; the most downfield peak would be H8 (~8.0 ppm).

- Symmetry: 2,4-DMQ substitution pattern changes the coupling constants in the pyridine ring (no H2-H3 coupling).

Comparison 3: Solvent Effects (vs)

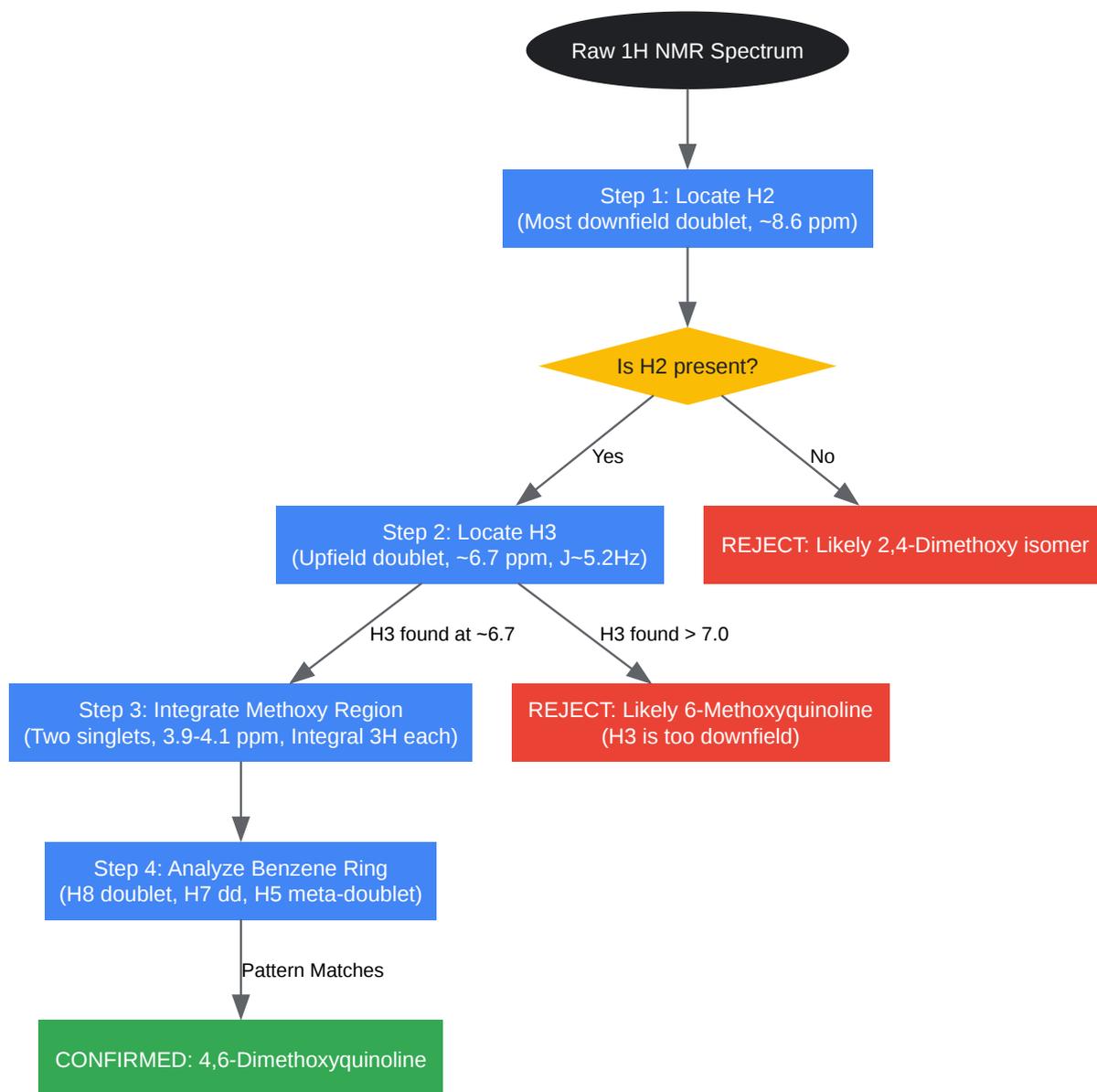
- H2 Lability: In

, the H2 proton often shifts further downfield (up to 8.8 ppm) and may broaden slightly due to interaction with the solvent's oxygen or trace water exchange if the sample is acidic.

- Water Peak: Ensure the water peak in DMSO (3.33 ppm) does not overlap with the methoxy signals (3.9-4.0 ppm).

Self-Validating Assignment Workflow

The following flowchart illustrates the logical steps a researcher should take to confirm the structure of **4,6-dimethoxyquinoline** from a raw NMR dataset.



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Caption: Logic flow for confirming **4,6-dimethoxyquinoline** structure. Note the critical decision points at H2 (regioisomer check) and H3 (substitution check).

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